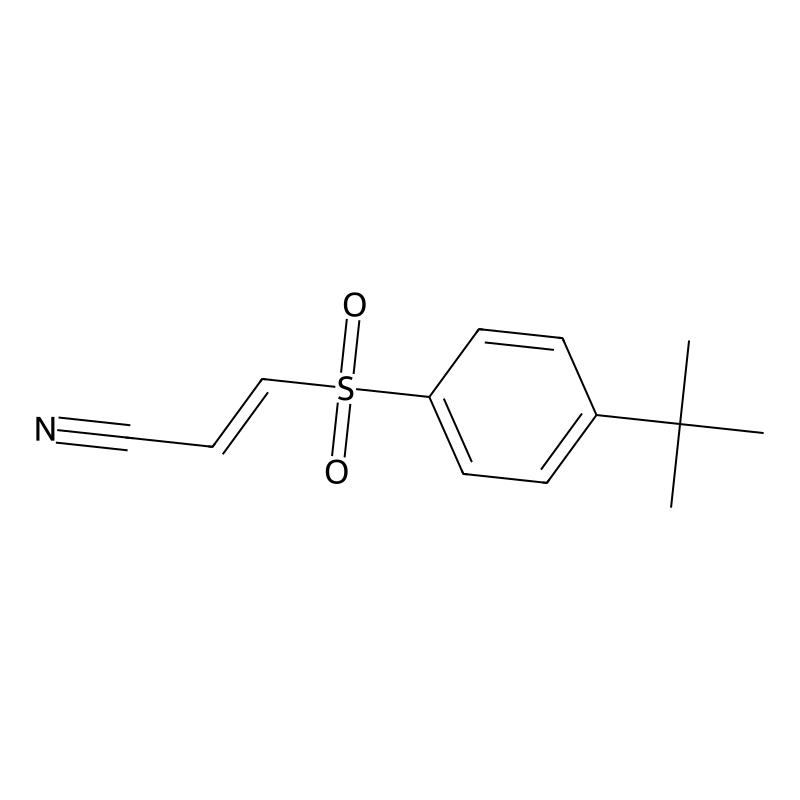(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inhibitor of IkappaB Kinase (IKK) and NF-kappaB Activation
(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile acts as an irreversible inhibitor of I kappa B kinase (IKK), an enzyme crucial for the activation of the NF-kappaB signaling pathway [1]. This pathway plays a key role in regulating inflammation, immune response, and cell survival. By inhibiting IKK, (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile prevents the activation of NF-kappaB, thereby offering potential for developing anti-inflammatory drugs [1].
[1] PubChem, National Institutes of Health. (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile.
Potential Therapeutic Applications
The anti-inflammatory properties of (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile have led to research on its potential therapeutic applications in various diseases with an inflammatory component. These include:
- Autoimmune diseases: Rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1].
- Neurodegenerative diseases: Studies suggest it may have neuroprotective effects by reducing inflammation in the brain [2].
[1] PubChem, National Institutes of Health. (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile. [2] Note that further research is needed to confirm these potential applications.
Other Areas of Investigation
Research is ongoing to explore the potential of (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile in other areas, including:
- Cancer: Studies suggest it may induce cell death in cancer cells [1].
- Antibacterial activity: Some research indicates potential antibacterial properties [1].
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant
Wikipedia
Dates
2: Berger N, Ben Bassat H, Klein BY, Laskov R. Cytotoxicity of NF-kappaB inhibitors Bay 11-7085 and caffeic acid phenethyl ester to Ramos and other human B-lymphoma cell lines. Exp Hematol. 2007 Oct;35(10):1495-509. PubMed PMID: 17889719.
3: Nasu K, Nishida M, Ueda T, Yuge A, Takai N, Narahara H. Application of the nuclear factor-kappaB inhibitor BAY 11-7085 for the treatment of endometriosis: an in vitro study. Am J Physiol Endocrinol Metab. 2007 Jul;293(1):E16-23. PubMed PMID: 16896168.
4: Relic B, Benoit V, Franchimont N, Kaiser MJ, Hauzeur JP, Gillet P, Merville MP, Bours V, Malaise MG. Peroxisome proliferator-activated receptor-gamma1 is dephosphorylated and degraded during BAY 11-7085-induced synovial fibroblast apoptosis. J Biol Chem. 2006 Aug 11;281(32):22597-604. PubMed PMID: 16766531.
5: Hernández-Gutierrez S, García-Peláez I, Zentella-Dehesa A, Ramos-Kuri M, Hernández-Franco P, Hernández-Sánchez F, Rojas E. NF-kappaB signaling blockade by Bay 11-7085 during early cardiac morphogenesis induces alterations of the outflow tract in chicken heart. Apoptosis. 2006 Jul;11(7):1101-9. PubMed PMID: 16699956.
6: Cory AH, Cory JG. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (Bay 11-7085) via a NF-kappa-B-independent mechanism. Adv Enzyme Regul. 2005;45:85-93. PubMed PMID: 16129475.
7: Relic B, Benoit V, Franchimont N, Ribbens C, Kaiser MJ, Gillet P, Merville MP, Bours V, Malaise MG. 15-deoxy-delta12,14-prostaglandin J2 inhibits Bay 11-7085-induced sustained extracellular signal-regulated kinase phosphorylation and apoptosis in human articular chondrocytes and synovial fibroblasts. J Biol Chem. 2004 May 21;279(21):22399-403. PubMed PMID: 15004016.
8: Zou L, Sato N, Attuwaybi BO, Kone BC. Delayed administration of alpha-melanocyte-stimulating hormone or combined therapy with BAY 11-7085 protects against gut ischemia-reperfusion injury. Shock. 2003 Nov;20(5):469-75. PubMed PMID: 14560113.








